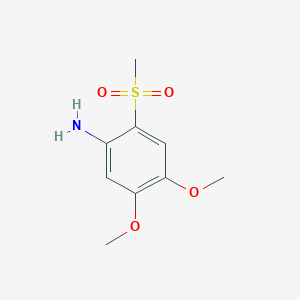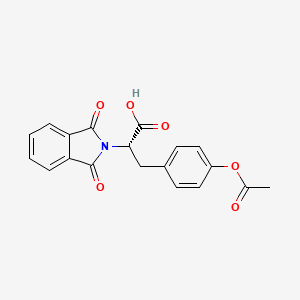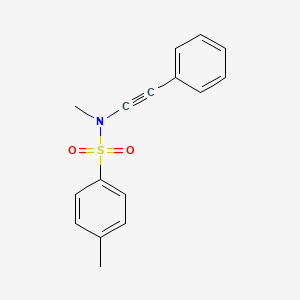
(R)-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of trifluoromethyl and fluoro substituents on its phenyl ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-fluoro-3-methylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a nucleophilic addition reaction with trifluoromethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Industrial Production Methods: In an industrial setting, the production of ®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the production of the ®-enantiomer.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Compounds with substituted fluoro or trifluoromethyl groups.
Scientific Research Applications
®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways Involved: It can modulate signaling pathways such as dopaminergic, serotonergic, or adrenergic pathways, depending on its specific application.
Comparison with Similar Compounds
(S)-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine: The enantiomer of the compound with potentially different biological activities.
4-Fluoro-3-methylphenylamine: A structurally similar compound lacking the trifluoromethyl group.
2,2,2-Trifluoro-1-phenylethan-1-amine: A compound with a similar trifluoromethyl group but different substitution on the phenyl ring.
Uniqueness: ®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is unique due to the combination of trifluoromethyl and fluoro substituents, which confer distinct physicochemical properties and potential biological activities.
Properties
Molecular Formula |
C9H9F4N |
|---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1 |
InChI Key |
ZBOWUJJDCNGTEL-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C(F)(F)F)N)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)





![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)


